

An In-depth Technical Guide to 1,6-Dibromopyrene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Dibromopyrene

Cat. No.: B158639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound **1,6-Dibromopyrene**, focusing on its molecular properties, synthesis, and key applications in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

Molecular and Physical Properties

1,6-Dibromopyrene is a polycyclic aromatic hydrocarbon, a derivative of pyrene brominated at the 1 and 6 positions.^[1] It serves as a crucial building block in the synthesis of more complex organic molecules.^[1]

Table 1: Physicochemical Properties of **1,6-Dibromopyrene**

Property	Value	References
Molecular Formula	C ₁₆ H ₈ Br ₂	[2][3][4]
Molecular Weight	360.04 g/mol	[2][4]
CAS Number	27973-29-1	[1][2][3]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	228-232 °C	[5][6]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.[1]	[1]
Purity	Commercially available with purity >98.0% (GC).[5][6]	[5][6]

Experimental Protocols

The synthesis of **1,6-Dibromopyrene** is most commonly achieved through the direct bromination of pyrene. Several methods have been reported, with variations in the brominating agent and reaction conditions.

A widely cited method for the synthesis of **1,6-Dibromopyrene** involves the direct bromination of pyrene using elemental bromine in a chlorinated solvent.[2] An alternative, improved method utilizes dibromohydantoin, which offers milder reaction conditions.[1][7]

Protocol 1: Classical Bromination of Pyrene[1][2]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a stirrer, dissolve pyrene (10.00 g, 49.44 mmol) in carbon tetrachloride (250 mL).[2]
- **Addition of Bromine:** Under a nitrogen atmosphere, add a solution of bromine (15.80 g, 5.07 mL, 98.89 mmol) in carbon tetrachloride dropwise to the pyrene solution over 5 hours.[2]
- **Reaction:** Stir the resulting mixture overnight at room temperature.[2]

- Isolation of Crude Product: Collect the precipitate that forms by filtration. Wash the solid with diethyl ether and hexane.[2]
- Purification: The obtained solid is a mixture of 1,6- and 1,8-dibromopyrene isomers.[2]
Fractional crystallization from toluene can be used to separate the isomers, yielding the **1,6-dibromopyrene**. [2]

Protocol 2: Improved Bromination using Dibromohydantoin[1][7]

- Dissolution: Dissolve pyrene in a suitable organic solvent.[1][7]
- Bromination: Add dibromohydantoin to the solution.[1][7]
- Reaction: Allow the reaction to proceed under controlled conditions, such as stirring at room temperature.[7]
- Filtration: Once the reaction is complete, collect the solid precipitate by filtration.[1][7]
- Recrystallization: Purify the obtained solid by recrystallization from a suitable solvent like toluene to yield pure **1,6-dibromopyrene**. [1][7]

1,6-Dibromopyrene is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms new carbon-carbon bonds by coupling the organohalide with an organoboron species.[8]

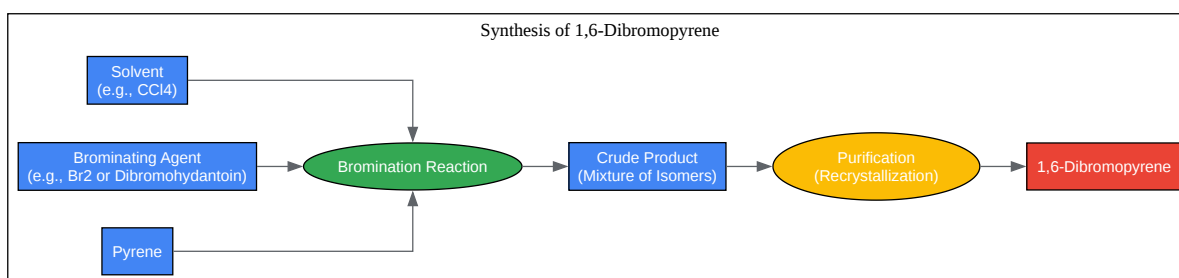
General Protocol for Suzuki-Miyaura Coupling of Aryl Halides[9]

- Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., **1,6-Dibromopyrene**, 1 mmol), a boronic acid or ester (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-10% w/w), a base (e.g., K₂CO₃, 2.5 mmol), and a suitable solvent (e.g., a mixture of toluene and water).
- Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
- Reaction: Heat the mixture to the required temperature (typically between 80-120 °C) with stirring. Reaction times can vary from 1 to 12 hours.

- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

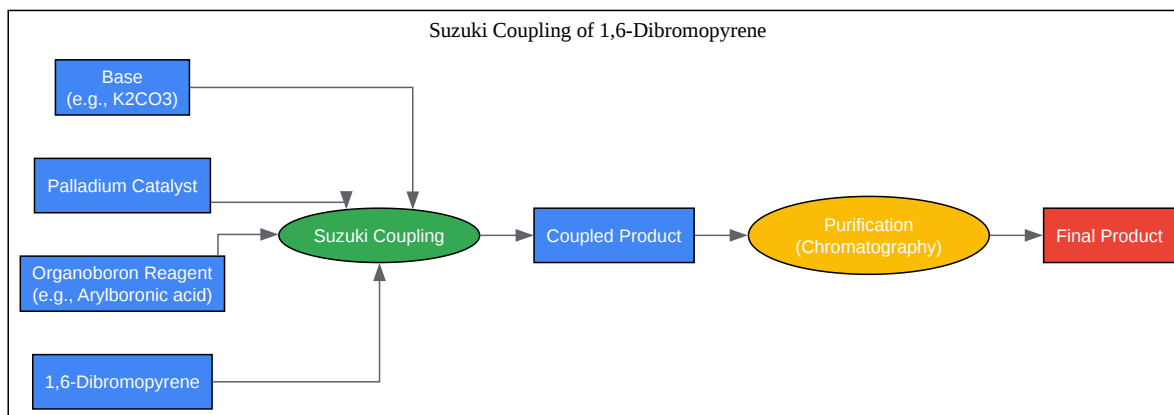
Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis of **1,6-Dibromopyrene** and its subsequent use in a Suzuki coupling reaction.



[Click to download full resolution via product page](#)

*Synthesis of **1,6-Dibromopyrene** Workflow.*



[Click to download full resolution via product page](#)

General Suzuki Coupling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102295523A - Preparation method of 1, 6-dibromopyrene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]
- 6. Characterisation of 1,6- and 1,8-dibromopyrenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,6-Dibromopyrene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158639#molecular-formula-and-weight-of-1-6-dibromopyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com